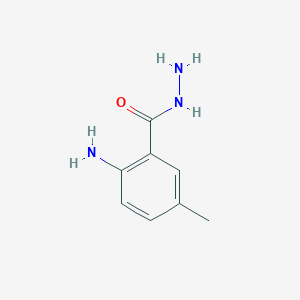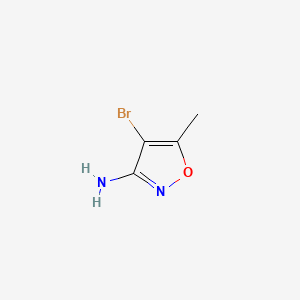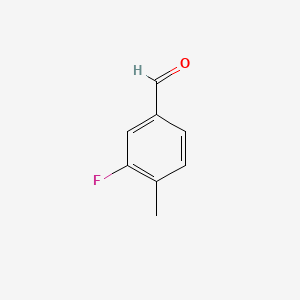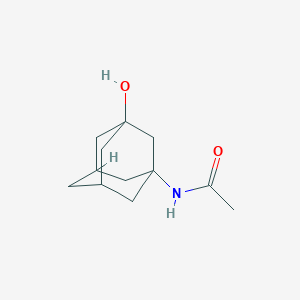
N-(3-Hydroxyadamantan-1-yl)acetamide
Overview
Description
N-(3-Hydroxyadamantan-1-yl)acetamide is an organic compound with the chemical formula C12H19NO2 It is a derivative of adamantane, a hydrocarbon known for its unique cage-like structure This compound is characterized by the presence of a hydroxyl group and an acetamide group attached to the adamantane framework
Mechanism of Action
Target of Action
The primary target of N-(3-Hydroxyadamantan-1-yl)acetamide is Dipeptidyl peptidase 4 (DPP-4) . DPP-4, also known as the T-cell antigen CD26 enzyme, plays a vital role in deactivating the incretin hormone, which is responsible for insulin catabolism . It also hydrolyzes opioid peptides engaged in pain modulation .
Mode of Action
This compound acts as a DPP-4 inhibitor . By inhibiting DPP-4, it prevents the deactivation of the incretin hormone, thereby promoting insulin secretion .
Biochemical Pathways
The inhibition of DPP-4 affects the insulin signaling pathway . This leads to a decrease in blood glucose levels, which is beneficial for managing diabetes .
Pharmacokinetics
Similar compounds, such as gliptins (dpp-4 inhibitors), can be taken orally once a week or in combination with another hypoglycemic agent . This suggests that this compound may have favorable ADME properties.
Result of Action
The inhibition of DPP-4 by this compound leads to an increase in insulin secretion and a decrease in blood glucose levels . This can help manage conditions like diabetes . Additionally, it has been suggested that this compound may have analgesic properties, potentially through its action as a selective TRPA1 channel antagonist .
Biochemical Analysis
Biochemical Properties
N-(3-Hydroxyadamantan-1-yl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with dipeptidyl peptidase 4 (DPP-4), an enzyme known for its role in deactivating incretin hormones responsible for insulin catabolism . This compound acts as an inhibitor of DPP-4, thereby influencing glucose metabolism and insulin regulation. Additionally, it interacts with opioid peptides, modulating pain responses .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting DPP-4, this compound enhances the activity of incretin hormones, leading to improved insulin secretion and glucose uptake in pancreatic beta cells . This compound also affects gene expression related to glucose metabolism and insulin signaling pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As a DPP-4 inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of incretin hormones . This inhibition leads to prolonged activity of incretin hormones, enhancing insulin secretion and reducing blood glucose levels. Additionally, this compound influences gene expression by modulating transcription factors involved in glucose metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under controlled conditions, but its degradation can occur over extended periods. Long-term studies have shown that this compound maintains its inhibitory effects on DPP-4, leading to sustained improvements in glucose metabolism and insulin regulation
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits DPP-4, improving glucose metabolism without significant adverse effects . At higher doses, toxic effects such as hepatic and renal toxicity have been observed. Threshold effects indicate that there is an optimal dosage range for achieving therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors related to glucose metabolism, such as glucokinase and insulin receptors . The compound’s inhibition of DPP-4 leads to increased levels of active incretin hormones, which in turn enhance insulin secretion and glucose uptake. This modulation of metabolic flux contributes to improved glycemic control.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is known to interact with carrier proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation are influenced by its interactions with these transporters, affecting its overall efficacy and distribution within the body.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its presence in these subcellular locations influences its interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxyadamantan-1-yl)acetamide typically involves the reaction of adamantane-1,3-diol with acetic anhydride to form adamantane-1-acetic anhydride, which is then reacted with ammonia to yield the target compound . The reaction conditions generally include:
Solvent: Methylene chloride
Temperature: Room temperature
Reaction Time: 1 hour for the initial reaction with acetic anhydride
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Reactors: Large-scale reactors with precise temperature and pressure control
Purification: Techniques such as recrystallization and chromatography to ensure high purity of the final product
Chemical Reactions Analysis
Types of Reactions
N-(3-Hydroxyadamantan-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation.
Major Products
Oxidation: Formation of 3-oxo-adamantane-1-acetamide or 3-carboxy-adamantane-1-acetamide.
Reduction: Formation of N-(3-aminoadamantan-1-yl)acetamide.
Substitution: Formation of N-(3-haloadamantan-1-yl)acetamide derivatives.
Scientific Research Applications
N-(3-Hydroxyadamantan-1-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential as a biochemical probe due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Comparison with Similar Compounds
Similar Compounds
N-(3-Hydroxyadamantan-1-yl)acetamide: Unique due to the presence of both hydroxyl and acetamide groups on the adamantane scaffold.
This compound derivatives: Compounds with similar structures but different functional groups, such as halogens or alkyl groups.
Adamantane derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents.
Uniqueness
This compound stands out due to its dual functional groups, which provide a unique combination of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-(3-hydroxy-1-adamantyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-8(14)13-11-3-9-2-10(4-11)6-12(15,5-9)7-11/h9-10,15H,2-7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQQCWHALQYFDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC12CC3CC(C1)CC(C3)(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60385724 | |
| Record name | 1-acetylamino-3-adamantanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
778-10-9 | |
| Record name | 1-acetylamino-3-adamantanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
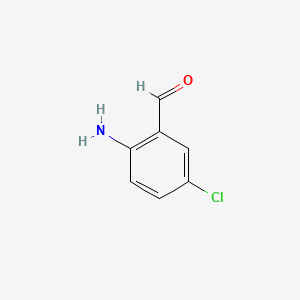

![Tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272635.png)
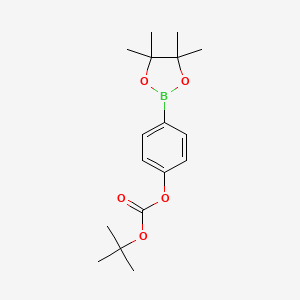
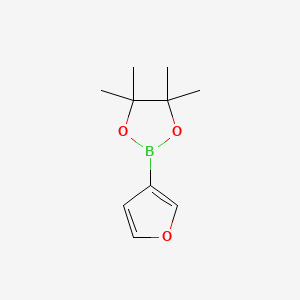

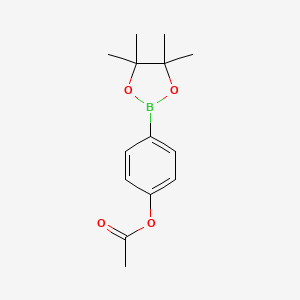

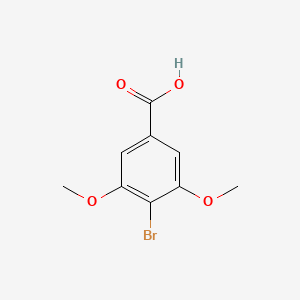
![N,N-dimethyl-4-{[(propan-2-yl)amino]methyl}aniline](/img/structure/B1272644.png)
